Deuterium Label Mass Shift
Ibudilast-d7 is synthesized with seven deuterium atoms replacing hydrogen, resulting in a molecular formula of C14H11D7N2O and a molecular weight of 237.35 g/mol, which is precisely 7.0 Da greater than the unlabeled parent molecule (C14H18N2O, 230.30 g/mol) . This +7 Da mass shift ensures that the labeled internal standard's multiple reaction monitoring (MRM) transition is entirely resolved from the natural isotopic envelope of the unlabeled analyte, preventing cross-talk and ensuring accurate peak integration [1]. This compares favorably to compounds labeled with fewer deuterium atoms (e.g., ibudilast-d3), where a smaller mass difference may be more susceptible to interference from the analyte's native M+1, M+2, or M+3 isotopic peaks, which are significant at high analyte concentrations or in complex matrices [1].
| Evidence Dimension | Mass Shift (Δ Da) |
|---|---|
| Target Compound Data | +7 Da |
| Comparator Or Baseline | Ibudilast (unlabeled): 0 Da; Hypothetical ibudilast-d3: +3 Da |
| Quantified Difference | +7 Da vs 0 Da (baseline); +4 Da vs d3-analog |
| Conditions | Mass spectrometry; calculated from molecular formula |
Why This Matters
A larger, predictable mass shift minimizes the risk of isotopic cross-talk from the analyte's natural abundance M+n peaks, which is a critical validation parameter for achieving lower limits of quantification (LLOQ) in biological matrices.
- [1] Ciccimaro E, Blair IA. Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis. 2010;2(2):311-341. View Source
